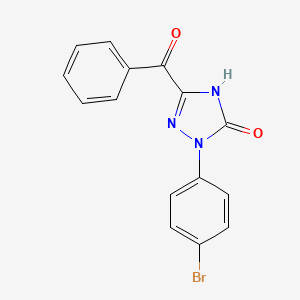

5-Benzoyl-2-(4-bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Beschreibung

5-Benzoyl-2-(4-bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one (IUPAC name: 5-benzoyl-2-(4-bromophenyl)-4H-1,2,4-triazol-3-one) is a heterocyclic compound featuring a triazolone core substituted with a benzoyl group at position 5 and a 4-bromophenyl group at position 2. Its molecular formula is C21H15BrN3O2, with a molecular weight of 425.28 g/mol . This compound is of interest in medicinal chemistry due to the triazolone scaffold’s ability to form hydrogen bonds, which can enhance receptor interactions .

Eigenschaften

IUPAC Name |

5-benzoyl-2-(4-bromophenyl)-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O2/c16-11-6-8-12(9-7-11)19-15(21)17-14(18-19)13(20)10-4-2-1-3-5-10/h1-9H,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZCNJFGOARBRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NN(C(=O)N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2-(4-bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of benzoyl chloride with 4-bromoaniline to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzoyl-2-(4-bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-Benzoyl-2-(4-bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one. The compound has shown effectiveness against various bacterial strains. For instance:

- Study Findings : A study demonstrated that derivatives of triazole compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring significantly enhances antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| 5-Benzoyl-2-(4-bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one | Klebsiella pneumoniae | 0.8 µg/mL |

Anticancer Properties

The anticancer potential of 5-Benzoyl-2-(4-bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one has been investigated through various in vitro studies.

Case Study Insights:

- Cell Line Studies : The compound has been tested against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The structural features of the compound play a crucial role in its interaction with cellular targets .

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| MCF7 | 25 | Cell cycle arrest |

| HeLa | 20 | Inhibition of proliferation |

Pharmacological Research

The pharmacological applications of this compound extend beyond antimicrobial and anticancer activities. It is being explored for its potential use in treating various diseases due to its ability to modulate biological pathways.

Research Highlights:

- Neuropharmacology : Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially useful in conditions like Alzheimer's disease .

- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro .

Wirkmechanismus

The mechanism of action of 5-Benzoyl-2-(4-bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

2-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

- Structure : Replaces the benzoyl group with a 4-chlorophenyl substituent.

- Key Differences :

- Substituent Effects : Chlorine (Cl) is less electronegative than bromine (Br), reducing steric hindrance and electron-withdrawing effects.

- Biological Activity : Chlorophenyl derivatives often exhibit antimicrobial properties, but reduced lipophilicity compared to benzoyl-substituted analogs may limit membrane permeability .

- Molecular Weight : 387.68 g/mol (vs. 425.28 g/mol for the target compound).

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Structure : Features a benzoxazole-thione hybrid instead of a triazolone ring.

- Key Differences: Hydrogen Bonding: The thione group (C=S) has weaker hydrogen-bonding capacity compared to the ketone oxygen (C=O) in triazolones.

- Reported Activity : Antimicrobial (IR and NMR data confirm structural stability under biological conditions) .

Aprepitant (MK-0869)

- Structure : A pharmaceutical triazolone derivative with trifluoromethyl and morpholine substituents.

- Key Differences: Complexity: The morpholine ring and trifluoromethyl groups enhance metabolic stability and receptor selectivity, making it a potent neurokinin-1 (NK1) antagonist.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Substituents | Key Functional Groups | Solubility Trends |

|---|---|---|---|---|

| Target Compound | 425.28 | 4-Bromophenyl, Benzoyl | Triazolone, C=O, Br | Low (high lipophilicity) |

| 2-(4-Bromophenyl)-5-(4-Cl-phenyl) | 387.68 | 4-Bromophenyl, 4-Cl-phenyl | Triazolone, Cl | Moderate (polar Cl group) |

| Aprepitant | 534.43 | Trifluoromethyl, Morpholine | Triazolone, CF3, O-heterocycle | High (balanced lipophilicity) |

Biologische Aktivität

5-Benzoyl-2-(4-bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring both a benzoyl and a bromophenyl moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

- Molecular Formula : C15H10BrN3O2

- Molecular Weight : 344.16 g/mol

- CAS Number : Not specified in available sources.

Synthesis

The synthesis of 5-Benzoyl-2-(4-bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate benzoyl and bromophenyl precursors under controlled conditions. The specific synthetic pathway can influence the yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In particular, compounds similar to 5-Benzoyl-2-(4-bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one have shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 1.35 ± 0.42 | Microtubule disruption |

| A549 (Lung) | 0.13 ± 0.01 | Inhibition of angiogenesis |

| HT-29 (Colon) | 0.008 ± 0.001 | Induction of G2/M phase arrest |

These findings suggest that the compound may act as a microtubule-modulating agent similar to combretastatin-A4, which is known for its ability to disrupt tumor vasculature and induce necrosis in tumor cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that triazole derivatives exhibit activity against a range of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 12.5 µg/mL |

| Escherichia coli | < 12.5 µg/mL |

The presence of the bromine atom in the structure is hypothesized to enhance the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration .

The biological activity of 5-Benzoyl-2-(4-bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is believed to involve several mechanisms:

- Microtubule Disruption : Similar to other triazole derivatives, it may interfere with microtubule dynamics during cell division.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Antimicrobial Action : Its ability to disrupt bacterial cell membranes or inhibit essential enzymes is under investigation.

Case Studies

In a recent study published in MDPI, researchers evaluated a series of triazole derivatives for their anticancer properties. Among these compounds, one analog demonstrated superior activity against breast cancer cells by inducing apoptosis through caspase activation . Another study highlighted the antibacterial properties against resistant strains of bacteria, suggesting potential clinical applications in treating infections caused by multidrug-resistant organisms .

Q & A

Q. Recommended Workflow :

Optimize geometry at B3LYP/6-311G(d,p).

Perform vibrational analysis to confirm minima.

Use solvent models (e.g., PCM) for solution-phase reactivity.

Basic: What spectroscopic techniques resolve structural ambiguities in this triazolone derivative?

Methodological Answer:

- X-ray crystallography : Resolves tautomeric forms and confirms substitution patterns. For example, Aprepitant polymorphs were characterized via single-crystal XRD to distinguish between keto-enol tautomers .

- NMR spectroscopy :

- FT-IR : Stretching vibrations at 1680–1700 cm confirm the C=O group .

Advanced: How does this compound interact with biological targets, and what mechanisms underpin its activity?

Methodological Answer:

- Neurokinin-1 (NK-1) receptor antagonism : Structural analogs like Aprepitant inhibit Substance P binding via hydrophobic interactions with the 4-bromophenyl group and hydrogen bonding with the triazolone carbonyl .

- Anti-inflammatory effects : Inhibition of JNK/p38 MAPK pathways reduces pro-inflammatory cytokines (e.g., IL-6, TNF-α) in microglia. Assays involve LPS-induced inflammation models and Western blotting for pathway validation .

Q. Key Findings :

| Activity | Mechanism | IC (nM) | Reference |

|---|---|---|---|

| NK-1 antagonism | Competitive inhibition | 0.1–1.0* | |

| JNK inhibition | Phosphorylation blockade | 10–50* | |

| *Values from analogous triazolone derivatives. |

Advanced: How can polymorphic forms of this compound be characterized and stabilized?

Methodological Answer:

- Crystallization screening : Use solvent/antisolvent systems (e.g., methanol/water) to isolate polymorphs. Aprepitant Form II was stabilized via slow evaporation from acetic acid .

- Thermal analysis : DSC/TGA identifies melting points and phase transitions. For example, polymorphs of triazolones show distinct endotherms at 180–220°C .

- Stability studies : Store under anhydrous conditions (RH <30%) to prevent hydrate formation.

Advanced: How to address contradictions in spectral data during structural validation?

Methodological Answer:

- Cross-validation : Combine H-C HSQC and HMBC NMR to resolve overlapping signals. For example, HMBC correlations between the triazolone carbonyl and adjacent protons confirm connectivity .

- Computational validation : Compare experimental IR/NMR with DFT-simulated spectra. Discrepancies >5% in chemical shifts suggest impurities or tautomeric equilibria .

Case Study :

A 2024 study resolved tautomerism in triazolones by correlating DFT-calculated N NMR shifts with experimental data, achieving <2 ppm deviation .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.